molecular formula C13H15FO3 B11756108 (1r,4r)-4-(4-Fluorophenoxy)cyclohexane-1-carboxylic acid

(1r,4r)-4-(4-Fluorophenoxy)cyclohexane-1-carboxylic acid

Cat. No.: B11756108
M. Wt: 238.25 g/mol
InChI Key: YYGGTYMXJLWGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,4r)-4-(4-Fluorophenoxy)cyclohexane-1-carboxylic acid is a chemical compound that belongs to the class of cyclohexane carboxylic acids It features a cyclohexane ring substituted with a carboxylic acid group and a 4-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(4-Fluorophenoxy)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of a primary alcohol or aldehyde.

    Attachment of the 4-Fluorophenoxy Group: This step involves the nucleophilic substitution reaction where a fluorophenol reacts with a cyclohexane derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanol.

    Reduction: Formation of cyclohexylmethanol or cyclohexanecarboxaldehyde.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

(1r,4r)-4-(4-Fluorophenoxy)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(4-Fluorophenoxy)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenoxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to active sites or facilitating the compound’s transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the fluorophenoxy group, resulting in different chemical properties and reactivity.

    4-Fluorophenoxyacetic acid: Contains a similar fluorophenoxy group but differs in the structure of the carbon backbone.

Uniqueness

(1r,4r)-4-(4-Fluorophenoxy)cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring, carboxylic acid group, and fluorophenoxy group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H15FO3

Molecular Weight

238.25 g/mol

IUPAC Name

4-(4-fluorophenoxy)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H15FO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h3-4,7-9,11H,1-2,5-6H2,(H,15,16)

InChI Key

YYGGTYMXJLWGQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)OC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.